![molecular formula C19H17N3O2 B14236268 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- CAS No. 353455-85-3](/img/structure/B14236268.png)
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, specific reaction conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported to yield good results .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The use of palladium-catalyzed reactions and other metal-catalyzed processes can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. Reaction conditions often involve refluxing in organic solvents such as methanol or toluene .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and other functionalized derivatives. These products can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with roles in tissue differentiation and responses to environmental stimuli.
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of various biologically active molecules.
1H-Indole-3-ethanamine: Known for its psychoactive properties and use in neurological research.
Uniqueness
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
353455-85-3 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methylindole |
InChI |
InChI=1S/C19H17N3O2/c1-21-11-16(14-7-3-5-9-19(14)21)17(12-22(23)24)15-10-20-18-8-4-2-6-13(15)18/h2-11,17,20H,12H2,1H3 |
Clave InChI |
QMEBQNMDYXFMBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


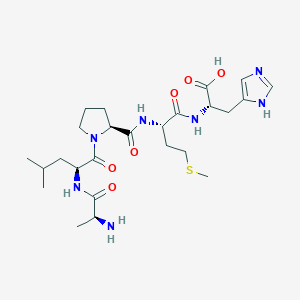
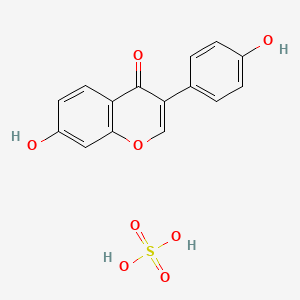
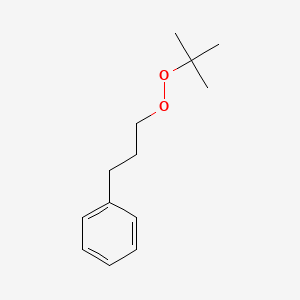
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
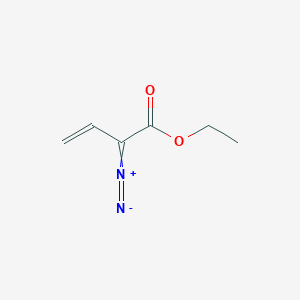
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)

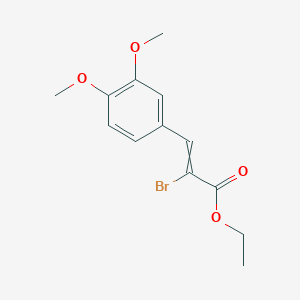

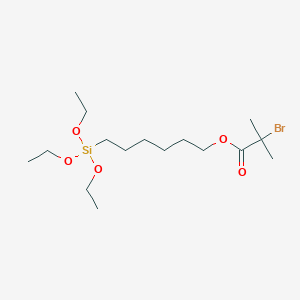
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)

